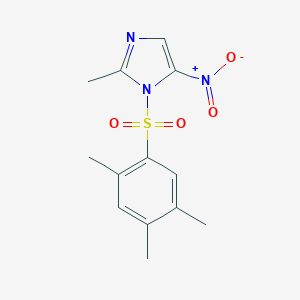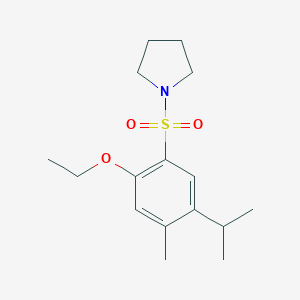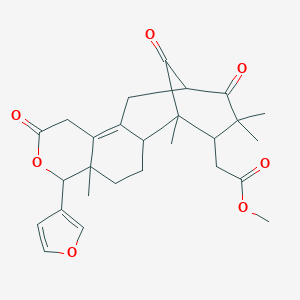
2-Methyl-5-nitro-1-(2,4,5-trimethyl-benzenesulfonyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-nitro-1-(2,4,5-trimethyl-benzenesulfonyl)-1H-imidazole is a chemical compound with the molecular formula C14H16N2O4S. This compound is commonly referred to as TBNIM, and it has gained significant attention in scientific research due to its potential applications in the field of medicine. TBNIM is a potent inhibitor of certain enzymes, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
TBNIM works by binding to the active site of the targeted enzyme, thereby preventing it from carrying out its normal function. This inhibition can lead to a decrease in the production of certain metabolites, which can have beneficial effects in the treatment of certain diseases.
Biochemical and Physiological Effects
TBNIM has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of certain metabolites, such as uric acid and sorbitol. This reduction can have beneficial effects in the treatment of diseases such as gout and diabetes. TBNIM has also been found to have antioxidant properties, which can protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TBNIM has several advantages for use in lab experiments. It is a potent inhibitor of certain enzymes, making it a valuable tool for studying their function. TBNIM is also relatively easy to synthesize, making it readily available for use in experiments. However, TBNIM has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for research involving TBNIM. One potential application is in the treatment of diabetic complications, such as neuropathy and retinopathy. TBNIM has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of certain cancer cells. Further research is needed to determine the full potential of TBNIM in these and other areas of medicine.
Métodos De Síntesis
The synthesis of TBNIM involves several steps, including the condensation of 2-methyl-1H-imidazole-5-carboxaldehyde with 2,4,5-trimethylbenzenesulfonamide, followed by nitration of the resulting product. The final step involves the reduction of the nitro group to form TBNIM.
Aplicaciones Científicas De Investigación
TBNIM has been extensively studied for its potential applications in the field of medicine. It has been found to be a potent inhibitor of certain enzymes, including aldose reductase and xanthine oxidase. These enzymes play a role in the development of various diseases, such as diabetes and gout.
Propiedades
Nombre del producto |
2-Methyl-5-nitro-1-(2,4,5-trimethyl-benzenesulfonyl)-1H-imidazole |
|---|---|
Fórmula molecular |
C13H15N3O4S |
Peso molecular |
309.34 g/mol |
Nombre IUPAC |
2-methyl-5-nitro-1-(2,4,5-trimethylphenyl)sulfonylimidazole |
InChI |
InChI=1S/C13H15N3O4S/c1-8-5-10(3)12(6-9(8)2)21(19,20)15-11(4)14-7-13(15)16(17)18/h5-7H,1-4H3 |
Clave InChI |
YKVWUOOASQGWMB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2C(=NC=C2[N+](=O)[O-])C)C |
SMILES canónico |
CC1=CC(=C(C=C1C)S(=O)(=O)N2C(=NC=C2[N+](=O)[O-])C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(4-Sec-butylphenyl)sulfonyl]morpholine](/img/structure/B239391.png)



![1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-ethylphenyl)piperazine](/img/structure/B239408.png)
![1-(2-Chlorophenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B239413.png)
![1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine](/img/structure/B239414.png)



![(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-chloro-2,2-diphenylacetate](/img/structure/B239427.png)
![1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B239429.png)